molecular formula C17H17N3S3 B11574556 2-{[(1,3-Benzothiazol-2-ylsulfanyl)methyl]sulfanyl}-4-methyl-5,6,7,8-tetrahydroquinazoline

2-{[(1,3-Benzothiazol-2-ylsulfanyl)methyl]sulfanyl}-4-methyl-5,6,7,8-tetrahydroquinazoline

Cat. No.: B11574556
M. Wt: 359.5 g/mol
InChI Key: RNHHDOJZSVVIKT-UHFFFAOYSA-N
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Description

2-{[(1,3-Benzothiazol-2-ylsulfanyl)methyl]sulfanyl}-4-methyl-5,6,7,8-tetrahydroquinazoline is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a benzothiazole moiety with a tetrahydroquinazoline core, connected via a sulfanyl bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1,3-Benzothiazol-2-ylsulfanyl)methyl]sulfanyl}-4-methyl-5,6,7,8-tetrahydroquinazoline typically involves multiple steps. One common method starts with the preparation of the benzothiazole derivative, which is then reacted with a suitable quinazoline precursor under controlled conditions. The reaction often requires the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{[(1,3-Benzothiazol-2-ylsulfanyl)methyl]sulfanyl}-4-methyl-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-{[(1,3-Benzothiazol-2-ylsulfanyl)methyl]sulfanyl}-4-methyl-5,6,7,8-tetrahydroquinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(1,3-Benzothiazol-2-ylsulfanyl)methyl]sulfanyl}-4-methyl-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets. In medicinal applications, it has been shown to interact with receptors such as GABA (A) alpha-1 and glutamate receptors, influencing neural activity and exhibiting anticonvulsant properties . The compound’s sulfanyl groups play a crucial role in its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[(1,3-Benzothiazol-2-ylsulfanyl)methyl]sulfanyl}-4-methyl-5,6,7,8-tetrahydroquinazoline lies in its combined structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H17N3S3

Molecular Weight

359.5 g/mol

IUPAC Name

2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanylmethylsulfanyl]-1,3-benzothiazole

InChI

InChI=1S/C17H17N3S3/c1-11-12-6-2-3-7-13(12)19-16(18-11)21-10-22-17-20-14-8-4-5-9-15(14)23-17/h4-5,8-9H,2-3,6-7,10H2,1H3

InChI Key

RNHHDOJZSVVIKT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCCCC2=NC(=N1)SCSC3=NC4=CC=CC=C4S3

Origin of Product

United States

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